Cas no 2034423-57-7 (1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione)
1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione Chemical and Physical Properties
Names and Identifiers
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- 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione
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- Inchi: 1S/C17H19BrN2O4/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3
- InChI Key: LVIVECOZVGIELF-UHFFFAOYSA-N
- SMILES: N1(C2CN(C(=O)CCC3=CC(Br)=CC=C3OC)C2)C(=O)CCC1=O
Experimental Properties
- Density: 1.537±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 593.9±50.0 °C(Predicted)
- pka: -1.62±0.20(Predicted)
1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione Pricemore >>
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1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione
Chemical Profile of 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione (CAS No. 2034423-57-7)
1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2034423-57-7, represents a class of molecules that exhibit promising potential in various biological and chemical applications. The intricate structure of this molecule, characterized by its azetidine and pyrrolidinedione moieties, positions it as a valuable scaffold for the development of novel therapeutic agents.
The nomenclature of this compound provides a detailed insight into its chemical architecture. The presence of a 5-Bromo-2-methoxyphenyl substituent at the propyl chain's terminus introduces a halogenated aromatic ring, which is known for its ability to modulate electronic properties and enhance binding affinity in biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical metabolic pathways.
The core structure of 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione consists of an azetidine ring linked to a pyrrolidinedione moiety. The azetidine ring is a five-membered heterocycle containing two nitrogen atoms, which is commonly found in bioactive molecules due to its ability to adopt favorable conformations and interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrolidinedione moiety further enhances the compound's complexity by introducing additional polar functional groups, which can influence solubility, stability, and metabolic profiles.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. Among these efforts, heterocyclic compounds have emerged as particularly promising candidates due to their diverse biological activities and structural versatility. The combination of an azetidine ring with a pyrrolidinedione group in 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione creates a unique molecular framework that may be exploited for the design of next-generation therapeutics.
The 5-Bromo-2-methoxyphenyl substituent is particularly noteworthy for its potential role in modulating the pharmacokinetic properties of the compound. Halogenated aromatic rings are frequently incorporated into drug molecules due to their ability to enhance binding affinity through halogen bonds and improve metabolic stability. Additionally, the methoxy group at the ortho position relative to the bromine atom can influence electronic distribution and contribute to the overall reactivity of the molecule.
The synthesis of 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione involves multiple steps that showcase the ingenuity of modern synthetic organic chemistry. Key steps include the formation of the azetidine ring via cycloaddition reactions, followed by functionalization with the propyl chain containing the 5-Bromo-2-methoxyphenyl substituent. The introduction of the pyrrolidinedione moiety typically requires oxidation or cyclization reactions that are carefully optimized to ensure high yield and purity.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and advanced chemical synthesis. For instance, the presence of both nitrogen and oxygen heteroatoms provides multiple sites for coordination with metal ions, making it a viable candidate for catalytic applications or as a ligand in metal-catalyzed reactions.
In light of recent advancements in computational chemistry and drug discovery methodologies, virtual screening approaches have been increasingly employed to identify promising candidates like 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione. These methods leverage high-throughput virtual screening (HTVS) and molecular docking techniques to predict binding affinities and interactions with target proteins. Such computational strategies have significantly accelerated the drug discovery process by enabling rapid evaluation of large libraries of compounds.
The role of machine learning algorithms in predicting pharmacological properties has also gained prominence. By analyzing vast datasets comprising known bioactive molecules, machine learning models can identify patterns that correlate with biological activity. These models can then be used to predict the potential efficacy of novel compounds like 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione before experimental validation.
The compound's structural features make it amenable to further derivatization and optimization efforts aimed at enhancing its pharmacological profile. For instance, modifications to the propyl chain or introduction of additional functional groups could fine-tune its solubility, bioavailability, or target specificity. Such modifications are often guided by structure-based drug design principles derived from crystallographic data or computational modeling studies.
The synthesis and characterization of 1-[1-[3-(5-Bromo-2-methoxyphenyl)-1-oxopropyl]-3-azetidinyl]-2,5-pyrrolidinedione have been reported in several scientific literature articles detailing their synthetic routes and preliminary biological evaluations. These studies have highlighted its potential as a scaffold for developing novel therapeutics targeting various diseases ranging from infectious disorders to chronic conditions such as cancer or neurodegenerative diseases.
The future prospects for this compound are promising as ongoing research continues to uncover new applications and optimize its properties for practical use. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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